
Caffeidine Acid Sodium Salt
Description
Historical Context of Xanthine Alkaloids and their Derivatives
Xanthine alkaloids, a class of naturally occurring compounds, have a rich history intertwined with human culture and medicine. clockss.org The most prominent members of this family are caffeine, theophylline, and theobromine, all of which are derivatives of the purine base xanthine. clockss.orgnih.gov The term "xanthine" itself is derived from the Greek word "xanthos," meaning yellow, a reference to the color of its salts. goong.com
The journey of xanthine alkaloid research began in the 19th century with the isolation of caffeine from coffee beans by Friedlieb Ferdinand Runge in 1819. clockss.org This discovery was followed by the isolation of theobromine from cacao seeds in 1842. clockss.org The structural elucidation of these compounds, a significant contribution by chemists like Emil Fischer in the late 19th century, paved the way for understanding their physiological effects and led to their synthesis. clockss.orggoong.com Initially recognized for their stimulant properties, xanthine alkaloids have since been identified as adenosine receptor antagonists, a key mechanism underlying their various physiological activities. nih.gov
Structural Relationship to Caffeidine and Caffeine: A Comparative Analysis
Caffeidine acid sodium salt is structurally derived from caffeine through the formation of its intermediate, caffeidine. Caffeine (C₈H₁₀N₄O₂) is a trimethylxanthine, characterized by a fused imidazole and pyrimidine-dione ring system with three methyl groups. wikipedia.org
Caffeidine (C₇H₁₂N₄O) is formed from the alkaline hydrolysis of caffeine. bocsci.comgoogle.com This process involves the opening of the pyrimidine ring of the caffeine molecule. Structurally, caffeidine is N,1-dimethyl-4-(methylamino)-1H-imidazole-5-carboxamide. nih.gov
Caffeidine acid is subsequently formed from caffeidine. The key structural difference is the conversion of the carboxamide group in caffeidine to a carboxylic acid group in caffeidine acid (1-Methyl-4-[methyl[(methylamino)carbonyl]amino]-1H-Imidazole-5-carboxylic Acid). bocsci.compharmaffiliates.com this compound is the sodium salt of this carboxylic acid, with the molecular formula C₈H₁₁N₄O₃.Na. bocsci.com
Interactive Data Table: Structural Comparison
Compound | Molecular Formula | Molar Mass ( g/mol ) | Key Structural Features |
Caffeine | C₈H₁₀N₄O₂ | 194.19 | Fused imidazole and pyrimidine-dione rings, three methyl groups. |
Caffeidine | C₇H₁₂N₄O | 168.20 | Imidazole ring with a carboxamide group. nih.govfda.gov |
Caffeidine Acid | C₈H₁₂N₄O₃ | 212.21 | Imidazole ring with a carboxylic acid group. axios-research.com |
This compound | C₈H₁₁N₄NaO₃ | 234.19 | Sodium salt of caffeidine acid. bocsci.com |
Significance of Acidic Organic Salts in Chemical and Biological Research
Organic acids and their corresponding salts play crucial roles across various scientific disciplines. wikipedia.org In general, organic acids are characterized by the presence of a carboxyl group (-COOH) and are typically weak acids. wikipedia.org The formation of a salt, such as a sodium salt, occurs when the acidic proton of the carboxyl group is replaced by a metal cation, in this case, sodium. ebsco.com
The conversion of an organic acid to its salt form can significantly alter its physical and chemical properties, most notably its solubility. researchgate.net For instance, while many higher molecular weight organic acids have limited solubility in water, their alkali metal salts are often much more soluble. wikipedia.org This enhanced solubility is a critical factor in various applications, from pharmaceutical formulations to industrial processes. nih.gov
In chemical research, organic salts are valuable for several reasons. They can serve as intermediates in synthesis, act as buffers to control pH, and be used as catalysts. wikipedia.orgmdpi.com The formation of organic salts can also be a mechanism for the incorporation of low-molecular-weight organic compounds into aerosol particles in the atmosphere. copernicus.orgacs.org In biological systems, the salts of organic acids are fundamental to metabolic pathways and maintaining physiological pH. wikipedia.org
Current Gaps and Future Directions in this compound Research
While caffeidine and its derivatives are recognized as impurities and degradation products of caffeine, dedicated research focusing specifically on this compound appears to be limited. bocsci.combocsci.com Much of the existing literature mentions this compound in the context of caffeine's stability and degradation pathways, particularly under alkaline conditions. nih.gov
A study investigating caffeine-derived N-nitroso compounds identified that the nitrosation of caffeidine acid can produce several other compounds, including mononitrosocaffeidine. nih.gov This suggests a potential area for further investigation into the reactivity of caffeidine acid and its salt.
Future research could explore several avenues:
Synthesis and Characterization: Detailed studies on the optimized synthesis and comprehensive characterization of the physicochemical properties of this compound are needed.
Biological Activity: Investigating the potential biological activities of this compound, independent of its role as a caffeine metabolite, could reveal novel pharmacological properties.
Analytical Standards: The development of this compound as a certified reference material would be valuable for accurately quantifying caffeine degradation in various products. While a patent exists for caffeidine nitrate for this purpose due to the instability of caffeidine itself, the properties of the sodium salt could also be explored. google.com
Properties
Molecular Formula |
C8H11N4NaO3 |
---|---|
Molecular Weight |
234.19 g/mol |
IUPAC Name |
sodium;3-methyl-5-[methyl(methylcarbamoyl)amino]imidazole-4-carboxylate |
InChI |
InChI=1S/C8H12N4O3.Na/c1-9-8(15)12(3)6-5(7(13)14)11(2)4-10-6;/h4H,1-3H3,(H,9,15)(H,13,14);/q;+1/p-1 |
InChI Key |
NVQQLDXESYQGPR-UHFFFAOYSA-M |
Canonical SMILES |
CNC(=O)N(C)C1=C(N(C=N1)C)C(=O)[O-].[Na+] |
Origin of Product |
United States |
Advanced Spectroscopic and Structural Elucidation of Caffeidine Acid Sodium Salt
High-Resolution Nuclear Magnetic Resonance Spectroscopy (NMR) for Structural Confirmation
NMR spectroscopy is an unparalleled tool for determining the precise structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.
The conversion of caffeic acid to its sodium salt induces significant and predictable changes in the NMR spectrum, primarily affecting the nuclei in proximity to the carboxylate group. The deprotonation of the carboxylic acid to form the carboxylate anion (-COO⁻Na⁺) results in an increase in electron density around the group. This increased shielding generally causes an upfield shift (to lower ppm values) for the adjacent carbons and protons compared to the parent acid.
In ¹H NMR, the acidic proton of the carboxylic acid, which appears as a broad singlet at high chemical shift values (typically >10 ppm) in caffeic acid, is absent in the sodium salt form when dissolved in aprotic solvents or shows exchange with solvent protons in protic solvents like D₂O. The vinylic protons (H-7 and H-8) and the aromatic protons (H-2, H-5, H-6) are also influenced, though to a lesser extent.
In ¹³C NMR, the most pronounced change is observed for the carboxyl carbon (C-9), which experiences a significant upfield shift. The carbons of the vinyl group (C-7 and C-8) and the aromatic ring also exhibit minor shifts due to the change in the electronic nature of the substituent on the ring. The expected chemical shifts for Caffeic Acid Sodium Salt in a common NMR solvent like DMSO-d₆ are detailed in the table below, based on data for the parent acid and known effects of salt formation. illinois.edu
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for Caffeic Acid Sodium Salt in DMSO-d₆ Predicted data based on known shifts for caffeic acid and salt formation effects.
Atom No. | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
1 | - | ~126.0 |
2 | ~7.05 (d, J=2.0 Hz) | ~115.0 |
3 | - | ~145.5 |
4 | - | ~148.0 |
5 | ~6.78 (d, J=8.2 Hz) | ~116.0 |
6 | ~6.95 (dd, J=8.2, 2.0 Hz) | ~121.5 |
7 | ~7.40 (d, J=15.9 Hz) | ~144.0 |
8 | ~6.20 (d, J=15.9 Hz) | ~117.5 |
9 | - | ~169.0 |
3-OH | ~9.20 (s, br) | - |
4-OH | ~9.60 (s, br) | - |
While 1D NMR provides essential chemical shift data, two-dimensional (2D) NMR experiments are crucial for unambiguously assigning each signal and confirming the molecular structure. These techniques reveal correlations between nuclei, mapping out the complete atomic connectivity.
Correlation Spectroscopy (COSY): This homonuclear experiment correlates protons that are spin-spin coupled, typically on adjacent carbons. For Caffeic Acid Sodium Salt, key COSY correlations would be observed between the vinylic protons H-7 and H-8, and between the coupled aromatic protons H-5 and H-6. This confirms the presence of the propenoate side chain and the substitution pattern on the aromatic ring.
Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates protons directly to the carbons they are attached to. It would be used to definitively link the proton signals (H-2, H-5, H-6, H-7, H-8) to their corresponding carbon signals (C-2, C-5, C-6, C-7, C-8), as listed in Table 1.
Heteronuclear Multiple Bond Correlation (HMBC): HMBC is vital for establishing long-range connectivity (typically over 2-4 bonds). It reveals correlations between protons and carbons that are not directly bonded. For Caffeic Acid Sodium Salt, critical HMBC correlations would include:
H-7 to carbons C-2, C-6, and the carboxylate carbon C-9, confirming the link between the vinyl group and the aromatic ring.
H-8 to carbon C-1 and the carboxylate carbon C-9, establishing the attachment of the carboxylate group.
Aromatic protons (H-2, H-5, H-6) to adjacent and nearby carbons, confirming the substitution pattern of the catechol ring. mdpi.com
Together, these 2D NMR experiments provide an irrefutable confirmation of the complete covalent structure of Caffeic Acid Sodium Salt.
Vibrational Spectroscopy: Infrared (IR) and Raman Characterization
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, probes the vibrational modes of molecules. These methods are exceptionally sensitive to the presence of specific functional groups and can provide insights into intermolecular interactions, such as those present in a salt. crimsonpublishers.com
The IR and Raman spectra of Caffeic Acid Sodium Salt are dominated by vibrations from the catechol ring, the acrylic side chain, and the carboxylate group. The most significant spectral difference compared to the parent caffeic acid lies in the region of the carboxyl group.
Carboxylate Group (COO⁻): The characteristic broad O-H stretching band of the carboxylic acid (around 3300-2500 cm⁻¹) and the sharp C=O stretching band (around 1700-1680 cm⁻¹) are absent in the sodium salt. mdpi.com They are replaced by two very strong and distinct bands corresponding to the carboxylate anion:
Asymmetric stretching (νₐₛ(COO⁻)): A very strong band typically appearing in the range of 1610-1550 cm⁻¹.
Symmetric stretching (νₛ(COO⁻)): A strong band typically appearing in the range of 1440-1360 cm⁻¹. researchgate.net
Phenolic O-H Groups: The stretching vibrations of the two phenolic hydroxyl groups on the catechol ring are expected to appear as broad bands in the region of 3500-3200 cm⁻¹.
Aromatic C=C and C-H Vibrations: The spectra will also show characteristic bands for the aromatic ring C=C stretching (around 1600-1450 cm⁻¹) and C-H stretching (above 3000 cm⁻¹).
Vinylic C=C and C-H Vibrations: The C=C stretch of the acrylic side chain is typically observed near 1630 cm⁻¹, while the out-of-plane bending of the trans-vinylic protons gives a strong band around 980 cm⁻¹.
Table 2: Characteristic IR and Raman Vibrational Frequencies for Caffeic Acid Sodium Salt Predicted data based on general values for sodium carboxylates and phenolic compounds.
Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity (IR) | Intensity (Raman) |
Phenolic O-H stretch | 3500 - 3200 | Strong, Broad | Weak |
Aromatic C-H stretch | 3100 - 3000 | Medium | Strong |
Vinylic C=C stretch | ~1630 | Medium | Strong |
Carboxylate Asymmetric stretch (νₐₛ) | 1610 - 1550 | Very Strong | Medium |
Aromatic C=C stretch | 1600 - 1450 | Strong | Strong |
Carboxylate Symmetric stretch (νₛ) | 1440 - 1360 | Strong | Weak |
Vinylic C-H out-of-plane bend | ~980 | Strong | Weak |
The precise frequencies of the carboxylate stretching vibrations are sensitive to the molecular environment. The separation between the asymmetric and symmetric stretching frequencies (Δν = νₐₛ - νₛ) can provide information about the coordination mode of the carboxylate group with the sodium cation in the solid state. researchgate.net A larger separation is often indicative of a more covalent character in the metal-carboxylate bond or a monodentate coordination, while a smaller separation suggests a more ionic character or a bidentate/bridging coordination. In the solid-state spectrum of Caffeic Acid Sodium Salt, factors like crystal packing and hydrogen bonding between the phenolic hydroxyl groups and the carboxylate oxygen atoms can also influence these vibrational frequencies, providing a detailed picture of the solid-state structure. nih.govnih.gov
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is an essential analytical technique for determining the molecular weight of a compound and obtaining structural information through the analysis of its fragmentation patterns.
For Caffeic Acid Sodium Salt (C₉H₇NaO₄), the monoisotopic mass is 202.0242 Da. The analysis can be performed in either positive or negative ion mode using techniques like Electrospray Ionization (ESI). nih.gov
Negative Ion Mode ESI-MS: This is often the most straightforward mode for analyzing carboxylate salts. The spectrum would be expected to show a prominent peak for the deprotonated caffeic acid anion (the caffeate ion) at a mass-to-charge ratio (m/z) of 179.035.
[M-Na]⁻ = C₉H₇O₄⁻ at m/z 179.035
Positive Ion Mode ESI-MS: In positive ion mode, several species could be observed depending on the solution conditions. The most common ions would be the intact molecule with an additional sodium ion or the sodiated acid.
[M+Na]⁺ = C₉H₇Na₂O₄⁺ at m/z 224.016
(Caffeic Acid + Na)⁺ = C₉H₈O₄Na⁺ at m/z 203.032 nih.gov
Fragmentation Analysis (MS/MS): Tandem mass spectrometry (MS/MS) of the parent ion (e.g., m/z 179 in negative mode) provides valuable structural information. The fragmentation of the caffeate ion is well-characterized and typically proceeds through characteristic neutral losses.
Loss of CO₂: The most common initial fragmentation is the loss of carbon dioxide (44 Da) from the carboxylate group to yield a vinylphenoxide ion.
[M-Na-CO₂]⁻ at m/z 135.045
Loss of CO: Subsequent fragmentation can involve the loss of carbon monoxide (28 Da).
Cleavage of the side chain: Other fragmentation pathways can involve cleavages within the acrylic side chain.
Table 3: Predicted Key Ions in the Mass Spectrum of Caffeic Acid Sodium Salt
Ion Description | Formula | Mode | Predicted m/z |
Caffeate Anion | [C₉H₇O₄]⁻ | Negative | 179.035 |
Fragment (Loss of CO₂) | [C₈H₇O₂]⁻ | Negative | 135.045 |
Sodiated Caffeic Acid | [C₉H₈O₄Na]⁺ | Positive | 203.032 |
Sodiated Salt | [C₉H₇Na₂O₄]⁺ | Positive | 224.016 |
This combination of molecular ion determination and fragmentation analysis provides unequivocal confirmation of both the molecular weight and the core structure of Caffeic Acid Sodium Salt. aocs.orgcopernicus.org
High-Resolution Mass Spectrometry for Elemental Composition
High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the precise elemental composition of a novel compound. By measuring the mass-to-charge ratio (m/z) of an ion with very high accuracy (typically to within 5 ppm), HRMS allows for the calculation of a unique elemental formula. nih.gov
For a hypothetical "Caffeidine Acid Sodium Salt," an HRMS analysis would be expected to yield a high-resolution mass spectrum. The data from this analysis would be presented in a table format, as shown below, to illustrate the process.
Table 1: Hypothetical High-Resolution Mass Spectrometry Data for this compound
Theoretical Mass (m/z) | Measured Mass (m/z) | Mass Error (ppm) | Proposed Elemental Composition |
---|---|---|---|
[Value] | [Value] | [Value] | [Formula] |
Note: The values in this table are placeholders and would be populated with experimental data from an actual analysis.
The process would involve dissolving the compound and introducing it into the mass spectrometer, often using techniques like electrospray ionization (ESI). The instrument, such as a Fourier transform ion cyclotron resonance (FT-ICR) or Orbitrap mass spectrometer, would then measure the m/z of the resulting ions. nih.gov The extremely low mass error between the measured and theoretical mass for a given elemental formula provides strong evidence for the compound's composition.
Tandem Mass Spectrometry for Elucidating Fragment Pathways of this compound
Tandem mass spectrometry (MS/MS) is a powerful tool used to elucidate the structure of a molecule by fragmenting it and analyzing the resulting pieces. nih.govnih.gov In an MS/MS experiment, ions of the parent molecule (in this case, the ion of this compound) are selected and then subjected to collision-induced dissociation (CID). This process breaks the molecule at its weakest bonds, providing valuable information about its structural components. rsc.org
For "this compound," the fragmentation pattern would reveal the core structure and the connectivity of its functional groups. For instance, the loss of a sodium ion or characteristic fragments related to a caffeidine or acid moiety would be expected. The fragmentation pathways of related compounds, such as caffeine, often involve a retro-Diels-Alder (RDA) process and losses of small molecules like methyl isocyanate or carbon monoxide. nih.gov The presence of a sodium ion can also influence fragmentation, sometimes leading to the formation of sodiated fragments. uni.lu
Table 2: Hypothetical Tandem Mass Spectrometry (MS/MS) Fragmentation Data for this compound
Precursor Ion (m/z) | Product Ions (m/z) | Neutral Loss (Da) | Proposed Fragment Structure |
---|---|---|---|
[Value] | [Value] | [Value] | [Structure] |
[Value] | [Value] | [Value] | [Structure] |
Note: The values and structures in this table are placeholders and would be determined from the MS/MS spectrum.
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. wikipedia.org This technique involves directing a beam of X-rays onto a single crystal of the compound. The electrons in the crystal diffract the X-rays, creating a unique diffraction pattern of spots. By analyzing the position and intensity of these spots, scientists can construct a detailed 3D model of the molecule's structure, including bond lengths and angles. wikipedia.org
For "this compound," obtaining a single crystal suitable for X-ray diffraction would be the first and often most challenging step. If successful, the analysis would provide the precise coordinates of each atom in the crystal lattice.
Crystal Packing and Intermolecular Interactions in this compound
The data from X-ray crystallography also reveals how molecules are arranged in the crystal lattice, a phenomenon known as crystal packing. acs.org This packing is governed by various intermolecular interactions, such as hydrogen bonds, ion-ion interactions (in the case of a salt), π-π stacking, and van der Waals forces. acs.orgfrontiersin.org
Polymorphism and Cocrystallization Studies of this compound
Polymorphism is the ability of a solid material to exist in more than one crystal form or structure. sci-hub.se Different polymorphs of the same compound can have different physical properties. Investigating the potential for polymorphism in "this compound" would be important for understanding its stability and behavior. This is often done by crystallizing the compound under various conditions (e.g., different solvents, temperatures) and analyzing the resulting solids using techniques like powder X-ray diffraction (PXRD). sci-hub.se
Cocrystallization is a technique where a compound is crystallized with another molecule (a "coformer") to form a new crystalline solid with potentially improved properties. frontiersin.orgbrieflands.com Studies on the cocrystallization of "this compound" would involve screening a variety of coformers to see if they can form stable cocrystals. This can be a strategy to modify the compound's physical properties without altering its chemical structure. frontiersin.org The formation of cocrystals is often driven by the formation of robust intermolecular interactions, such as hydrogen bonds, between the compound and the coformer. rjptonline.org
Table 3: Compound Names Mentioned
Compound Name |
---|
This compound |
Caffeine |
Methyl isocyanate |
Computational Chemistry and Molecular Modeling of Caffeidine Acid Sodium Salt
Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity
There are no published studies on the quantum mechanical properties of Caffeidine Acid Sodium Salt.
Density Functional Theory (DFT) for Geometry Optimization and Spectroscopic Property Prediction
No literature was found that employs Density Functional Theory (DFT) to optimize the geometry of this compound or to predict its spectroscopic properties (such as IR, Raman, NMR, or UV-Vis spectra). While DFT has been extensively used to study caffeic acid and its derivatives, these findings are not transferable to the structurally unrelated this compound. researchgate.netupr.ac.id
Frontier Molecular Orbital (FMO) Analysis of this compound
A Frontier Molecular Orbital (FMO) analysis, which investigates the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) to understand chemical reactivity and electronic properties, has not been reported for this compound.
Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvation Thermodynamics
No molecular dynamics (MD) simulation studies focusing on this compound are available in the scientific literature. MD simulations are powerful tools for understanding the behavior of molecules in various environments over time.
Simulations of this compound in Aqueous and Non-Aqueous Environments
There are no published reports of MD simulations that model the dynamic behavior, conformational changes, or interactions of this compound in either aqueous or non-aqueous solvent systems.
Investigation of Ion-Specific Effects on this compound Solvation and Aggregation
Research into how different ions (ion-specific effects) might influence the solvation, stability, or aggregation tendencies of this compound through computational methods has not been conducted. Studies on similar systems, like sodium acetate or voltage-gated sodium channels, highlight the types of analyses that are possible but have not been applied to the target compound. rsc.orgfrontiersin.orgnih.gov
Molecular Docking and Binding Energy Calculations
No molecular docking studies have been performed to predict the binding affinity or interaction patterns of this compound with any biological target, such as proteins or nucleic acids. Consequently, there are no available binding energy calculations for this compound. Molecular docking is a common computational technique used in drug discovery and to elucidate biological mechanisms, but it has not been applied to this compound. frontiersin.orgresearchgate.netjbsoweb.com
Prediction of Binding Affinity with Model Biomolecules
Currently, there are no published research findings or data tables available that detail the predicted binding affinity of this compound with model biomolecules. Computational studies, which would typically employ methods like molecular docking or free energy calculations to determine parameters such as binding energy (kcal/mol) or inhibition constants (Ki), have not been reported for this specific compound. Such research would be necessary to understand its potential interactions with proteins, enzymes, or other biological macromolecules.
Computational Elucidation of Interaction Sites on this compound
There is no available research that computationally elucidates the specific interaction sites on the this compound molecule. Analyses such as Molecular Dynamics simulations, Quantum Theory of Atoms in Molecules (QTAIM), or Natural Bond Orbital (NBO) analysis, which are used to identify the atoms or functional groups (e.g., carbonyl groups, imidazole ring, methyl groups) involved in hydrogen bonding, hydrophobic interactions, or electrostatic interactions with other molecules, have not been published for this compound. nih.govfrontiersin.org This information is critical for understanding the mechanism of its potential molecular interactions.
Q & A
Q. What are the validated methods for synthesizing Caffeidine Acid Sodium Salt, and how can purity be confirmed?
Methodological Answer : Synthesis typically involves neutralization reactions between the parent acid (caffeidine acid) and a sodium base (e.g., NaOH). To confirm purity:
- Use titration to verify stoichiometric equivalence between acid and base .
- Characterize the product via pH testing (universal indicator or pH meter) to confirm neutralization .
- Employ gravimetric analysis for insoluble salt validation or solubility tests in polar/non-polar solvents .
- Advanced characterization requires spectroscopic techniques (e.g., FTIR, NMR) and elemental analysis, as outlined in standardized protocols for salt preparation .
Q. Which analytical techniques are most reliable for quantifying this compound in complex matrices?
Methodological Answer :
- Ion-selective electrodes (ISEs) or atomic absorption spectroscopy (AAS) for sodium quantification .
- High-performance liquid chromatography (HPLC) paired with UV-Vis detection to separate and quantify the compound in biological or environmental samples .
- For rapid screening, pH-dependent solubility profiling can distinguish salts from free acids/bases .
- Always validate methods using spiked recovery experiments to assess matrix interference .
Q. How does the solubility profile of this compound vary across solvents, and how does this impact experimental design?
Methodological Answer :
- Conduct solubility screens in water, ethanol, DMSO, and buffers (e.g., phosphate, acetate) at varying pH levels .
- Solubility in polar solvents (e.g., water) is typically higher due to ionic dissociation, while non-polar solvents may precipitate the salt .
- Document solubility thresholds to optimize solvent selection for reactions or bioavailability studies .
Advanced Research Questions
Q. How can researchers address batch-to-batch variability in this compound samples during longitudinal studies?
Methodological Answer :
Q. What experimental designs are optimal for studying the compound’s interaction with biological sodium transporters?
Methodological Answer :
- Use isotopic tracing (e.g., ²²Na⁺) to track sodium flux in cell cultures or ex vivo tissues .
- Pair pharmacological inhibitors (e.g., amiloride for ENaC channels) with this compound to isolate transport mechanisms .
- Validate findings using knockout models or CRISPR-edited cell lines to confirm target specificity .
Q. How can stability studies resolve contradictions in reported degradation pathways under varying pH and temperature?
Methodological Answer :
Q. What strategies minimize confounding factors when analyzing the compound’s pharmacokinetic-pharmacodynamic (PK-PD) relationships?
Methodological Answer :
- Control for sodium intake variability in animal/human studies using standardized diets .
- Apply population pharmacokinetic modeling to account for inter-subject differences in sodium metabolism .
- Cross-validate findings with in vitro-in vivo correlation (IVIVC) assays .
Data Contradiction Analysis
Q. How should researchers resolve discrepancies in reported bioactivity data for this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.